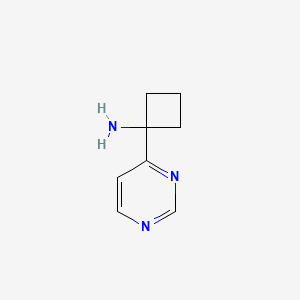

1-(Pyrimidin-4-yl)cyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-pyrimidin-4-ylcyclobutan-1-amine |

InChI |

InChI=1S/C8H11N3/c9-8(3-1-4-8)7-2-5-10-6-11-7/h2,5-6H,1,3-4,9H2 |

InChI Key |

ZNDBDFJMIXEJEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Pyrimidin 4 Yl Cyclobutan 1 Amine

Strategies for the Construction of Pyrimidine (B1678525) Ring Systems

The pyrimidine ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These strategies often involve the formation of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core.

Cyclocondensation Reactions with Appropriate Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a C-C-C dielectrophile with an N-C-N dinucleophile. A common approach is the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine, urea, or guanidine (B92328) derivative. organic-chemistry.orgmdpi.com

For the synthesis of a 4-substituted pyrimidine like the target compound, a versatile precursor is a β-keto ester or a related dicarbonyl compound. In a hypothetical pathway to 1-(pyrimidin-4-yl)cyclobutan-1-amine, one could envision a reaction starting with a precursor containing the 1-aminocyclobutane moiety. For instance, a suitably protected 1-(1,3-dioxo-propyl)cyclobutan-1-amine could undergo cyclocondensation with formamidine. Subsequent manipulation of the functional groups would be necessary to arrive at the final product.

Three-component coupling reactions also offer a direct route to highly substituted pyrimidines. organic-chemistry.org For example, a reaction involving a ketone, an orthoformate, and ammonium (B1175870) acetate (B1210297) can yield 4,5-disubstituted pyrimidines. organic-chemistry.org Adapting this to the target molecule would involve using a ketone precursor that already contains the cyclobutane (B1203170) ring.

The table below summarizes representative cyclocondensation reactions for pyrimidine synthesis.

| Precursor 1 (N-C-N) | Precursor 2 (C-C-C) | Catalyst/Conditions | Product Type |

| Amidines | β-Keto esters | Ultrasound | 4-Pyrimidinols |

| Urea | Acetylacetone | TFA, Water | 4,6-Disubstituted Pyrimidines |

| Amidines | α-CF₃ Aryl Ketones | Metal-free, Mild | 4-Fluoropyrimidines |

| Anilines, Aryl Ketones | DMSO (methine source) | K₂S₂O₈ | 4-Arylpyrimidines |

Cross-Coupling Methodologies for Pyrimidine Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic rings, including pyrimidines. nih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds on a pre-formed pyrimidine core, typically starting from a halopyrimidine.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of a halopyrimidine with a boronic acid or ester.

Stille Coupling: Reaction with an organostannane.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halopyrimidine with an amine. rsc.org

Sonogashira Coupling: Reaction with a terminal alkyne. nih.gov

To synthesize this compound, the Buchwald-Hartwig amination is a particularly direct approach. This would involve the palladium-catalyzed coupling of 4-chloropyrimidine (B154816) or 4-bromopyrimidine (B1314319) with cyclobutan-1-amine. Optimization of the catalyst, ligand, base, and solvent system would be crucial for achieving high yields. Challenges might include the potential for competing side reactions or catalyst inhibition by the amine substrate.

The following table outlines various cross-coupling reactions applicable to pyrimidine functionalization.

| Reaction Name | Halopyrimidine Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | 4-Chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | C-C (Aryl) |

| Buchwald-Hartwig | 4-Chloropyrimidine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N |

| Sonogashira | 4-Iodopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |

| Stille | 4-Bromopyrimidine | Organostannane | Pd(PPh₃)₄ | C-C |

Nucleophilic Aromatic Substitution Routes

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is particularly pronounced at the C2, C4, and C6 positions, as the anionic Meisenheimer-like intermediate can be stabilized by the ring nitrogen atoms. stackexchange.comechemi.com When a good leaving group, such as a halogen, is present at the 4-position, it can be readily displaced by a nucleophile.

In the context of 2,4-dihalopyrimidines, nucleophilic attack generally occurs selectively at the 4-position over the 2-position. stackexchange.com This regioselectivity is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the transition state compared to the ortho-nitrogen. youtube.comstackexchange.com

A direct and potentially efficient route to this compound is the SNAr reaction between 4-chloropyrimidine and cyclobutan-1-amine. This reaction is often carried out under thermal conditions, sometimes in the presence of a base to neutralize the HCl byproduct. The reaction's simplicity, avoiding the need for transition-metal catalysts, makes it an attractive synthetic strategy. researchgate.net

The table below illustrates the general principle of SNAr on a pyrimidine core.

| Pyrimidine Substrate | Nucleophile | Conditions | Product |

| 4-Chloropyrimidine | Ammonia (B1221849) | Heat | 4-Aminopyrimidine |

| 4-Chloropyrimidine | Sodium Methoxide | Methanol | 4-Methoxypyrimidine |

| 4-Chloropyrimidine | Cyclobutan-1-amine | Base, Heat | This compound |

Stereoselective Synthesis of Cyclobutane-1-amine Scaffolds

The construction of the cyclobutane ring, a strained four-membered carbocycle, presents its own set of synthetic challenges. Key methods include cycloadditions and ring contractions, with stereocontrol being a critical consideration, especially if chiral derivatives are desired.

[2+2] Cycloaddition Reactions and Their Stereocontrol

The [2+2] cycloaddition is arguably the most direct and common method for synthesizing cyclobutane rings. kib.ac.cnresearchgate.net This reaction involves the combination of two alkene (or equivalent) components to form the four-membered ring. These reactions can be promoted by heat, light (photochemical cycloaddition), or transition-metal catalysts.

For synthesizing a functionalized cyclobutane that can be converted to the desired amine, one could employ a [2+2] cycloaddition between a ketene (B1206846) and an alkene to form a cyclobutanone (B123998), which can then be converted to the amine via reductive amination. Stereocontrol in these reactions can be achieved through various means, including the use of chiral auxiliaries, chiral catalysts, or by taking advantage of substrate-controlled diastereoselectivity. nih.govmdpi.com For example, organocatalytic methods have been developed for the construction of nitrocyclobutanes with excellent diastereomeric and enantiomeric control. mdpi.com

A hypothetical route could involve the cycloaddition of a pyrimidine-substituted ketene with an appropriate alkene, followed by transformation of the resulting cyclobutanone. High-pressure conditions can also be used to promote [2+2] cycloadditions, for instance, between sulfonyl allenes and vinyl ethers, to generate cyclobutane scaffolds that can be further derivatized. ru.nlresearchgate.net

The following table provides examples of [2+2] cycloaddition strategies.

| Reactant 1 | Reactant 2 | Method | Intermediate Product |

| Keteniminium Ion | Alkene | Thermal | Cyclobutylamine (B51885) |

| Alkene | Alkene | Photochemical | Cyclobutane |

| α-Acyloxyacrolein | Unactivated Alkene | Organocatalysis | Substituted Cyclobutane |

| Sulfonyl Allene | Benzyl Vinyl Ether | High Pressure (15 kbar) | Substituted Cyclobutane |

Ring Contraction Strategies from Larger Carbocycles

Ring contraction provides an alternative pathway to strained cyclobutane systems from more readily available five- or six-membered rings. nih.govrsc.org These reactions often involve rearrangements where a carbon is excised from the ring or the ring framework is reconfigured.

Prominent ring contraction methods include:

Wolff Rearrangement: Typically involves the decomposition of an α-diazoketone derived from a cyclopentanone. This generates a ketene intermediate which can undergo intramolecular cycloaddition.

Favorskii Rearrangement: The reaction of an α-haloketone (e.g., α-chlorocyclopentanone) with a base to yield a cyclopropanone (B1606653) intermediate, which then opens to form a contracted ring carboxylic acid derivative.

Pinacol-type Rearrangements: Acid-catalyzed rearrangement of 1,2-diols can lead to ring contraction.

Recently, a stereoselective synthesis of cyclobutanes via the contraction of polysubstituted pyrrolidines has been developed. chemistryviews.orgacs.orgnih.gov This method involves treating the pyrrolidine (B122466) with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate, which is proposed to generate a reactive 1,1-diazene intermediate. Subsequent extrusion of N₂ leads to a 1,4-biradical that cyclizes to form the cyclobutane product with stereocontrol. chemistryviews.orgacs.org This approach could be adapted by starting with a pyrrolidine precursor appropriately substituted to yield the target this compound.

The table below summarizes key ring contraction methodologies.

| Starting Ring | Key Reagent(s) | Rearrangement Name | Product Type |

| Cyclopentanone | Base, N₂H₄, Oxidant | Wolff Rearrangement | Cyclobutanecarboxylic Acid |

| α-Halocyclopentanone | Base (e.g., NaOMe) | Favorskii Rearrangement | Cyclobutanecarboxylate Ester |

| Polysubstituted Pyrrolidine | HTIB, NH₄OCONH₂ | N₂ Extrusion/Biradical Cyclization | Substituted Cyclobutane |

| Cyclopentane-1,2-diol | Acid | Pinacol Rearrangement | Cyclobutanecarbaldehyde |

Asymmetric Approaches in Cyclobutane Synthesis

The synthesis of chiral cyclobutanes is a significant area of research due to their presence in numerous biologically active molecules. nih.gov The creation of enantioenriched cyclobutane derivatives can be achieved through several strategic approaches, with catalytic enantioselective [2+2] cycloadditions being a particularly powerful tool. nih.govchemistryviews.org These reactions provide access to a wide array of chemical structures that were not previously attainable. nih.gov Visible-light-induced asymmetric [2+2] cycloadditions of alkenes represent one such modern approach, though they can sometimes require directing groups, adding steps to a synthetic sequence. chemistryviews.org Significant progress has been made in developing directing-group-free methods to overcome this limitation. chemistryviews.org

Alternative asymmetric strategies include the desymmetrization of prochiral cyclobutane precursors. uni-mainz.deacs.orgacs.org For instance, a chiral phosphoric acid can catalyze the enantioselective condensation of a 2,2-disubstituted cyclobutane-1,3-dione (B95015) with a primary amine, yielding cyclobutanes with quaternary carbon centers in high enantioselectivity. acs.orgacs.org Another approach involves the ring expansion of prochiral cyclobutanones, using a chiral auxiliary like (1S,2R)-1-amino-2-indanol to induce asymmetry and produce chiral γ-lactams, which can be precursors to other functionalized cyclobutanes. uni-mainz.deresearchgate.net Further elegant methodologies include C-H bond functionalization and selective transformations of cyclobutenes. nih.gov These varied techniques provide a robust toolkit for the potential asymmetric synthesis of derivatives of this compound.

Direct and Indirect Synthesis of this compound

The synthesis of this compound can be approached through several logical retrosynthetic pathways. The primary strategies involve either forming the carbon-carbon bond between the pyrimidine and cyclobutane rings or constructing one ring onto the other. Two plausible routes include the coupling of a 4-substituted pyrimidine with a cyclobutane building block or the reaction of a pyrimidine precursor with a cyclobutane-derived nucleophile.

A common and effective strategy for forming aryl-cycloalkyl bonds is through palladium-catalyzed cross-coupling reactions. nobelprize.org In this context, a 4-halopyrimidine, such as 4-chloropyrimidine, could be coupled with an appropriate organometallic cyclobutane reagent. Conversely, a nucleophilic aromatic substitution (SNAr) reaction represents another powerful method. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C4 position when a suitable leaving group is present. stackexchange.com

Optimized Reaction Conditions and Yields

While specific optimized conditions for the synthesis of this compound are not prominently documented, representative conditions for the key transformations can be drawn from analogous systems reported in the literature.

For a palladium-catalyzed Suzuki-Miyaura cross-coupling, a 4-halopyrimidine would be reacted with a cyclobutane-boronic acid derivative. Optimization of such a reaction would involve screening catalysts, ligands, bases, and solvents.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | PCy₃, P(t-Bu)₃, SPhos | Stabilizes the palladium center and facilitates oxidative addition/reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid component for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and influences reaction kinetics. |

| Temperature | Room Temp. to 100 °C | Provides energy to overcome activation barriers. |

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions involving heteroaryl halides. researchgate.net

For a nucleophilic aromatic substitution (SNAr) pathway, a 4-halopyrimidine could react with a nucleophile such as the anion of 1-aminocyclobutanecarbonitrile. The selectivity for substitution at the C4 position over the C2 position in 2,4-dihalopyrimidines is a well-established phenomenon. stackexchange.com

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution on Pyrimidines

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 4-Chloropyrimidine | Provides the electrophilic center and leaving group. |

| Nucleophile | Amine or Carbanion | The attacking species that displaces the leaving group. |

| Base | DIPEA, NaH, K₂CO₃ | Deprotonates the nucleophile or acts as an acid scavenger. |

| Solvent | Isopropanol, DMF, THF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80 °C to Reflux | Provides sufficient energy for the reaction to proceed. |

This table outlines typical conditions for SNAr reactions on pyrimidine scaffolds. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key bond-forming reactions is crucial for optimization. The palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi reaction, proceeds through a well-defined catalytic cycle. nobelprize.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrimidine to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron (in Suzuki) or organozinc (in Negishi) reagent is transferred to the palladium center, displacing the halide. A base is required in the Suzuki reaction to facilitate this step. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The nucleophilic aromatic substitution (SNAr) mechanism is typically a two-step process. nih.gov

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The presence of the electron-withdrawing ring nitrogens is critical for stabilizing the negative charge of the Meisenheimer intermediate. stackexchange.com

Exploration of Alternative Synthetic Routes and Comparative Efficiencies

A comparison of potential synthetic routes reveals different advantages and challenges.

Route A (Cross-Coupling): This route offers high reliability and functional group tolerance. nobelprize.org The challenge often lies in the synthesis and stability of the required organometallic cyclobutane partner. However, the modularity of this approach allows for the late-stage introduction of diverse cyclobutane analogs.

Route B (SNAr): This pathway is often more atom-economical and may use less expensive reagents. The success of this route depends on the nucleophilicity of the cyclobutane species and its stability under the reaction conditions. The high regioselectivity for C4 substitution on 2,4-dihalopyrimidines is a significant advantage. stackexchange.com

Route C (Pyrimidine Ring Construction): A third alternative involves building the pyrimidine ring onto a pre-existing 1-arylcyclobutan-1-amine skeleton. Numerous methods exist for pyrimidine synthesis, such as the condensation of 1,3-dicarbonyl compounds (or equivalents) with amidines. organic-chemistry.org This approach would be advantageous if the substituted cyclobutane precursor is more readily available than the pyrimidine building blocks. However, it may require more steps and face challenges with regioselectivity during the ring formation.

The comparative efficiency of these routes would depend heavily on the scale of the synthesis and the commercial availability and cost of the starting materials. For diversity-oriented synthesis, the cross-coupling approach is often favored. nih.gov

Purification and Isolation Methodologies for Complex Amine Compounds

The purification of this compound, as a heterocyclic and basic compound, requires specific strategies to achieve high purity. A multi-step approach combining extraction, chromatography, and recrystallization is typically employed.

The initial work-up often involves an acid-base extraction. libretexts.org The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., dilute HCl). mnstate.edu This protonates the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer, leaving non-basic impurities behind in the organic phase. libretexts.orgwikipedia.org The aqueous layer can then be isolated, basified (e.g., with NaOH) to regenerate the neutral amine, and re-extracted into a fresh organic solvent. mnstate.edu

Chromatography is a principal tool for further purification. Standard silica (B1680970) gel chromatography can be challenging for basic amines due to strong, sometimes irreversible, binding to the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and yield loss. biotage.combiotage.com Several strategies can mitigate this issue:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica and improve elution. biotage.com

Alternative Stationary Phases: Using amine-functionalized silica or basic alumina (B75360) can provide a more inert surface, preventing strong interactions with the basic analyte. biotage.com

Reversed-Phase Chromatography: In this technique, increasing the mobile phase pH to keep the amine in its neutral, more lipophilic form can improve retention and separation. biotage.com

The final step for obtaining a highly pure, solid product is often recrystallization. mt.comlibretexts.org The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org For amines that are difficult to crystallize, forming a salt (e.g., a hydrochloride or tartrate salt) by adding the corresponding acid can often yield a highly crystalline solid that is readily purified by recrystallization. reddit.com Various techniques such as cooling recrystallization, anti-solvent addition, or evaporation can be employed to induce crystal formation. symbchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S,2R)-1-amino-2-indanol |

| 4-Chloropyrimidine |

| Acetic Acid |

| Alumina |

| Ammonia |

| Dichloromethane |

| Diisopropylethylamine (DIPEA) |

| Dimethylformamide (DMF) |

| Dioxane |

| Hydrochloric Acid |

| Isopropanol |

| Palladium(II) Acetate |

| Potassium Carbonate |

| Sodium Hydroxide |

| Tetrahydrofuran (THF) |

| Toluene |

| Triethylamine |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Pyrimidin 4 Yl Cyclobutan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships between atoms.

A suite of 2D NMR experiments is required to unequivocally assign the complex spectral data of 1-(pyrimidin-4-yl)cyclobutan-1-amine. The expected proton (¹H) and carbon-¹³ (¹³C) chemical shifts are foundational for this analysis.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments The following data is representative for the structure in a solvent like DMSO-d₆.

| Atom Number | Atom Type | Multiplicity | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2 | CH (pyrimidine) | s | 9.15 | 158.5 |

| 5 | CH (pyrimidine) | d | 7.80 | 120.0 |

| 6 | CH (pyrimidine) | d | 8.80 | 157.0 |

| 1' | C (cyclobutane) | - | - | 55.0 |

| 2'/6' | CH₂ (cyclobutane) | m | 2.50 | 35.0 |

| 3'/5' | CH₂ (cyclobutane) | m | 2.10 | 35.0 |

| 4' | CH₂ (cyclobutane) | m | 1.85 | 15.0 |

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY is crucial for mapping the connectivity within the cyclobutane (B1203170) ring, showing correlations between the protons at the 2'/6', 3'/5', and 4' positions. A correlation between the pyrimidine (B1678525) protons H-5 and H-6 would also be expected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. This experiment allows for the unambiguous assignment of each carbon atom that bears protons. For instance, it would link the ¹H signal at δ 9.15 to the ¹³C signal at δ 158.5 (C-2) and the proton signals of the cyclobutane ring to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, which is vital for determining the preferred conformation of the molecule in solution. A key NOESY correlation would be anticipated between the pyrimidine proton H-5 and the adjacent methylene (B1212753) protons (H-2'/6') on the cyclobutane ring. The presence and intensity of this correlation would provide evidence for the relative orientation of the two rings.

Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information |

|---|---|---|---|

| COSY | H-5 | H-6 | Pyrimidine ring connectivity |

| H-2'/6' | H-3'/5', H-4' | Cyclobutane ring connectivity | |

| HSQC | H-2 | C-2 | Direct ¹J(C,H) correlation |

| H-5 | C-5 | Direct ¹J(C,H) correlation | |

| H-6 | C-6 | Direct ¹J(C,H) correlation | |

| H-2'/6', H-3'/5', H-4' | C-2'/6', C-3'/5', C-4' | Direct ¹J(C,H) correlations | |

| HMBC | H-2'/6' | C-1', C-4 (pyrimidine) | Ring-to-ring connectivity |

| H-5 | C-4, C-6 | Pyrimidine ring structure |

| NOESY | H-5 | H-2'/6' | Spatial proximity, conformation |

Molecules are not static, and various parts can undergo dynamic processes such as bond rotation and ring flipping. Variable Temperature (VT) NMR is a powerful technique to study these phenomena. nih.gov For this compound, two primary dynamic processes can be investigated:

Cyclobutane Ring Puckering: The four-membered cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations. This puckering motion can lead to the exchange of axial and equatorial positions. At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the cyclobutane protons. Upon cooling, this process can be slowed. researchgate.net If the exchange rate becomes slow enough, distinct signals for the axial and equatorial protons may be observed, and the energy barrier for the ring flip (ΔG‡) can be calculated from the coalescence temperature.

Rotation around the C4-C1' Bond: Rotation around the single bond connecting the pyrimidine and cyclobutane rings may also be restricted. VT-NMR can be used to probe this rotation. st-andrews.ac.uk Significant changes in the chemical shifts of the pyrimidine protons (especially H-5) and the cyclobutane protons (H-2'/6') with temperature could indicate a shift in the rotational equilibrium.

Polymorphism, the ability of a compound to exist in two or more different crystal structures, is a critical consideration in materials science. While X-ray diffraction is the definitive method for solving crystal structures, solid-state NMR (SS-NMR) is highly complementary and particularly useful for identifying and quantifying different polymorphic forms in a bulk sample. nih.govresearchgate.net

If this compound can crystallize in different forms, each polymorph will have a unique arrangement of molecules in the crystal lattice. Since NMR chemical shifts are exquisitely sensitive to the local electronic environment, the ¹³C signals in a Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum will be different for each polymorph. nih.gov For instance, the signal for the quaternary carbon C-1' might appear at slightly different chemical shifts in Form I versus Form II due to variations in intermolecular interactions like hydrogen bonding. SS-NMR can thus serve as a rapid and non-destructive fingerprinting technique to distinguish between different solid forms.

Hypothetical ¹³C SS-NMR Shifts for Two Polymorphs

| Carbon Atom | Form I Chemical Shift (δ, ppm) | Form II Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | 159.1 | 158.7 |

| C-4 | 165.2 | 166.0 |

| C-5 | 120.5 | 120.3 |

| C-6 | 157.8 | 157.5 |

| C-1' | 55.8 | 56.5 |

| C-2'/6' | 35.4 | 35.9 |

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and details of the three-dimensional packing in the crystal lattice. nih.gov

The parent molecule, this compound, is achiral and therefore does not possess an absolute configuration (R/S). However, if chiral derivatives were synthesized, SCXRD would be the gold standard for determining their stereochemistry.

Relative Configuration: For a derivative with multiple stereocenters, SCXRD unambiguously establishes the relative orientation of all substituents.

Absolute Configuration: To determine the absolute configuration of an enantiomerically pure chiral derivative, the molecule must crystallize in a non-centrosymmetric space group. The determination relies on measuring the effects of anomalous dispersion, which is most effective when a heavy atom (e.g., bromine or heavier) is present in the structure. The resulting Flack parameter from the crystallographic refinement provides a reliable indicator of the correct absolute stereoisomer.

A successful SCXRD analysis of this compound would yield a wealth of structural information.

Representative Crystal Data and Structure Refinement Table This table represents typical parameters for a small organic molecule.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₁N₃ |

| Formula weight | 149.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 820 ų |

| Z | 4 |

| Density (calculated) | 1.21 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The intricate web of intermolecular interactions and hydrogen bonding networks is pivotal in dictating the solid-state structure and physicochemical properties of this compound. The molecule possesses both hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular assemblies.

The primary amine (-NH₂) group serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. Computational predictions indicate the presence of one hydrogen bond donor and three hydrogen bond acceptors. This arrangement allows for the formation of various hydrogen bonding motifs, such as N-H···N interactions. These interactions are crucial in stabilizing the crystal lattice.

| Potential Hydrogen Bond Interaction | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular N-H···N | Primary Amine (-NH₂) | Pyrimidine Ring Nitrogen | 2.9 - 3.2 |

Note: The data in this table is based on typical values observed in related crystal structures and computational models, as specific experimental data for this compound is not available in the reviewed literature.

Mass Spectrometry Applications for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the confirmation of the molecular structure of this compound and for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₈H₁₁N₃.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | - |

| Monoisotopic Mass | 161.0953 g/mol | Predicted |

| Calculated Exact Mass | 161.0953 | Predicted |

The experimentally determined exact mass from HRMS should closely match the calculated value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, the structural connectivity of the molecule can be probed. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related aminopyrimidines and cyclobutane-containing compounds.

A likely initial fragmentation step would involve the loss of ammonia (B1221849) (NH₃) from the protonated primary amine, a common fragmentation pathway for such compounds. Another possibility is the cleavage of the cyclobutane ring, which can undergo ring-opening or fragmentation into smaller neutral molecules like ethene. The pyrimidine ring is generally more stable and may remain intact in the major fragment ions. In silico fragmentation tools can be utilized to predict the most likely fragmentation pathways and the corresponding m/z values of the fragment ions, which can then be compared with experimental data for verification. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Structural Assignment of Fragment |

| 162.1031 ([M+H]⁺) | NH₃ | 145.0762 | [C₈H₉N₂]⁺ |

| 162.1031 ([M+H]⁺) | C₂H₄ | 134.0715 | [C₆H₈N₃]⁺ |

| 145.0762 | HCN | 118.0606 | [C₇H₈N]⁺ |

Note: This table represents a theoretical fragmentation pathway. The m/z values are calculated based on the proposed fragmentation patterns.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment and Conformational Studies

This compound possesses a chiral center at the carbon atom of the cyclobutane ring that is bonded to the amine and the pyrimidine group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration and studying the conformational preferences of chiral molecules in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores, such as the pyrimidine ring in this molecule. Quantum chemical calculations can be used to predict the ECD spectra for both enantiomers. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the enantiomer can be unambiguously assigned.

Computational Chemistry and Theoretical Investigations of 1 Pyrimidin 4 Yl Cyclobutan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of electronic structure and properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard. DFT, in particular, has become a standard tool for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of pharmaceutical relevance. nih.gov

These calculations for 1-(Pyrimidin-4-yl)cyclobutan-1-amine would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. Following optimization, a frequency calculation is often performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. From this optimized geometry, a host of electronic properties can be derived. irjweb.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netyoutube.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine (B1678525) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrimidine ring, highlighting its potential to accept electrons in reactions with nucleophiles.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

The distribution of charge within a molecule is a key determinant of its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. mdpi.com This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the lone pair of the amine group, identifying them as key sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine group and the cyclobutane (B1203170) ring would exhibit positive potential, making them potential sites for interaction with nucleophiles.

Quantum chemical calculations can also be used to predict various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for assessing the thermal stability of a molecule and predicting the spontaneity of chemical reactions. By calculating these properties at different temperatures, a comprehensive understanding of the molecule's behavior under various conditions can be achieved.

Table 2: Hypothetical Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | 45.8 |

| Entropy (cal/mol·K) | 95.2 |

Conformational Analysis and Potential Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For a flexible molecule like this compound, which has rotatable bonds, a systematic conformational search is necessary to explore the potential energy surface. This involves systematically rotating the rotatable bonds and performing energy minimization on each resulting structure. This process helps in identifying the low-energy conformers that are most likely to be populated at room temperature. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

While conformational searches identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, molecular vibrations, and interactions with solvent molecules. mdpi.com

An MD simulation of this compound in a solvent like water would reveal how the molecule explores its conformational space, the stability of different conformers, and the nature of its interactions with the surrounding solvent molecules. This information is crucial for understanding how the molecule might behave in a biological environment. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical spectroscopy, grounded in quantum chemical calculations, provides invaluable insight into the structural and electronic properties of molecules. For this compound, methods such as Density Functional Theory (DFT) are employed to predict its spectroscopic signatures. These computational approaches allow for the assignment of experimental spectra and a deeper understanding of the molecule's behavior at an atomic level. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), can accurately forecast the chemical shifts relative to a standard like Tetramethylsilane (TMS). nih.gov The predicted shifts for this compound would reflect its distinct chemical environment, including the aromatic pyrimidine ring and the aliphatic cyclobutane moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT/GIAO methodology. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C2-H | 8.9 - 9.2 | 158.0 - 160.0 |

| Pyrimidine C5-H | 7.2 - 7.5 | 118.0 - 121.0 |

| Pyrimidine C6-H | 8.6 - 8.8 | 155.0 - 157.0 |

| Amine N-H | 1.8 - 2.5 | - |

| Cyclobutane C-H (α to N) | - | 55.0 - 58.0 |

| Cyclobutane C-H (β) | 2.2 - 2.6 | 30.0 - 34.0 |

| Cyclobutane C-H (γ) | 1.9 - 2.2 | 15.0 - 18.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. DFT calculations can predict the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.net For this compound, key predicted peaks would include N-H stretching vibrations from the amine group, C-H stretching from both the aromatic and aliphatic parts of the molecule, and characteristic C=N and C=C stretching frequencies from the pyrimidine ring.

Table 2: Predicted Key IR Vibrational Frequencies for this compound Based on theoretical DFT calculations. Frequencies are typically scaled to correct for anharmonicity.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Amine group stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Pyrimidine C-H bonds |

| Aliphatic C-H Stretch | 2850 - 2980 | Cyclobutane C-H bonds |

| C=N Stretch | 1550 - 1650 | Pyrimidine ring vibrations |

| C=C Stretch | 1450 - 1580 | Pyrimidine ring vibrations |

| C-N Stretch | 1200 - 1350 | Amine and ring C-N bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyrimidine ring's conjugated system. nih.govresearchgate.net The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Based on TD-DFT calculations in a model solvent.

| Electronic Transition Type | Predicted λmax (nm) | Associated Orbitals |

| π→π | 200 - 230 | High-energy transition within the pyrimidine ring |

| π→π | 250 - 280 | Lower-energy transition within the pyrimidine ring |

| n→π* | 300 - 330 | Transition involving non-bonding electrons on Nitrogen |

Reactivity, Transformation, and Derivatization of 1 Pyrimidin 4 Yl Cyclobutan 1 Amine

Functional Group Interconversions of the Amine Moiety

The primary amine group is a key site for functionalization, readily participating in a range of reactions to form more complex derivatives.

The nucleophilic nature of the primary amine in 1-(pyrimidin-4-yl)cyclobutan-1-amine allows it to react with various electrophilic reagents to form stable covalent bonds.

Acylation: The amine readily undergoes acylation with acid chlorides, anhydrides, or activated esters to form the corresponding amides. This is a fundamental transformation for introducing a wide array of substituents. For instance, reaction with an acyl chloride like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine (B128534) would yield the corresponding pyrazolyl carboxamide derivative. nih.gov This reaction is typically high-yielding and is a cornerstone of medicinal chemistry for creating libraries of related compounds.

Alkylation: N-alkylation of the amine can be achieved through several methods. Direct alkylation with alkyl halides can be performed, though it may lead to over-alkylation. A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form secondary or tertiary amines. Another method involves the direct alkylation using an alcohol in the presence of a transition metal catalyst, such as an iridium-based complex. google.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides stable sulfonamides. This transformation is significant as the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic properties of a molecule.

Table 1: Representative Reactions of the Amine Moiety

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N) |

| Alkylation | Benzaldehyde, NaBH(OAc)3 | N-benzyl amine | Reductive amination conditions |

| Sulfonylation | Tosyl Chloride | N-tosyl sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

The primary amine is a versatile handle for various coupling and condensation chemistries, enabling the construction of larger, more complex molecular architectures.

Coupling Reactions: Amide bond formation, a type of coupling reaction, is one of the most common transformations. Using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) allows for the efficient coupling of the amine with carboxylic acids, even those with significant steric hindrance.

Condensation Reactions: The amine can undergo condensation with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These imines can be stable entities themselves or can serve as intermediates that are subsequently reduced to form secondary amines, as seen in reductive amination. Another important condensation reaction involves the cyclocondensation with β-dicarbonyl compounds or their equivalents. For example, reaction with β-enamino ketoesters in the presence of hydroxylamine (B1172632) can lead to the formation of substituted 1,2-oxazoles, demonstrating a pathway to new heterocyclic systems. beilstein-journals.org These sequences, often performed as one-pot multicomponent reactions, provide efficient routes to diverse chemical scaffolds. researchgate.net

Chemical Transformations at the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic nature governs its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activated. wikipedia.orgresearchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is significantly more difficult than on benzene. wikipedia.org When it does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon on the ring. researchgate.net Reactions like nitration or halogenation typically require harsh conditions and the presence of electron-donating (activating) groups on the ring to proceed effectively. wikipedia.orgresearchgate.net The cyclobutylamino group at the C-4 position is an activating group, which may facilitate electrophilic substitution at the C-5 position.

Nucleophilic Substitution: The electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgresearchgate.net In this compound, the C-4 position is already occupied. Therefore, further derivatization via SNAr would require a precursor with a suitable leaving group, such as a halogen, at the C-2 or C-6 position. The synthesis of many pyrimidine-based drugs relies on the sequential, regioselective displacement of halogens from di- or tri-chlorinated pyrimidine precursors. nih.gov For example, reacting a 2,6-dichloro-4-substituted pyrimidine with various nucleophiles (amines, alcohols, thiols) would allow for the introduction of diverse functional groups at the C-2 and C-6 positions. nih.gov

Table 2: Reactivity of the Pyrimidine Ring

| Position | Electronic Character | Favored Reaction Type | Notes |

|---|---|---|---|

| C-2 | Electron-deficient | Nucleophilic Substitution | Requires a leaving group for SNAr. |

| C-4 | Electron-deficient | Nucleophilic Substitution | Position is substituted in the target molecule. |

| C-5 | Less electron-deficient | Electrophilic Substitution | Reaction is sluggish; facilitated by activating groups. |

| C-6 | Electron-deficient | Nucleophilic Substitution | Requires a leaving group for SNAr. |

Achieving regioselectivity is crucial when modifying the pyrimidine ring. The inherent electronic properties of the ring provide a strong basis for regiocontrol.

Functionalization at C-5: Direct electrophilic attack, such as bromination or nitration, will selectively occur at the C-5 position. researchgate.net

Functionalization at C-2 and C-6: These positions are best functionalized using SNAr reactions on a pyrimidine ring bearing leaving groups (e.g., chlorine). The relative reactivity of these positions can be influenced by the existing substituent at C-4 and the reaction conditions. For example, in 2,4-dichloropyrimidines, the C-4 chlorine is generally more reactive towards nucleophiles than the C-2 chlorine, allowing for sequential and regioselective substitutions. nih.gov This principle allows for the synthesis of specifically substituted pyrimidine derivatives.

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which can be a driving force for ring-opening reactions under certain conditions. However, the ring is generally stable under many common synthetic transformations.

Reactions that lead to the cleavage of the cyclobutane ring typically require energetic conditions such as high temperatures (thermolysis), UV light (photolysis), or catalysis by transition metals. For example, a well-documented reaction involving a related structure is the light-induced splitting of the cyclobutane ring in cyclobutane pyrimidine dimers (CPDs), a key DNA repair mechanism catalyzed by the photolyase enzyme. nih.gov This process proceeds via a radical mechanism initiated by photoinduced electron transfer. While this is a biological example, it highlights the potential for the cyclobutane ring to undergo cleavage under specific photochemical conditions.

Additionally, transition-metal-catalyzed reactions can promote the rearrangement or ring-opening of cyclobutane systems. Under thermal or photochemical conditions, a [2+2] cycloreversion, the reverse of a [2+2] cycloaddition, could potentially occur, although this is less common for saturated cyclobutanes without specific activating groups. mdpi.com For most synthetic applications involving this compound, the cyclobutane ring can be considered a robust and stable scaffold that holds the amine and pyrimidine moieties in a specific three-dimensional orientation.

Ring Expansion and Contraction Methodologies

There is no specific data in the reviewed literature describing the application of ring expansion or contraction methodologies to this compound. While cyclobutane rings, in general, can undergo such transformations—for instance, through reactions like the Tiffeneau-Demjanov rearrangement for ring expansion or Favorskii-type rearrangements for contraction—these methods have not been reported for this specific pyrimidinyl-substituted cyclobutanamine. The electronic influence of the pyrimidine ring and the primary amine would be expected to play a significant role in the feasibility and outcome of such reactions, but experimental validation is currently lacking.

Synthesis of Analogues and Homologues of this compound

Exploration of Structure-Reactivity Relationships through Chemical Modification (focused on chemical properties)

While numerous analogues of this compound have been synthesized in the context of medicinal chemistry, studies explicitly detailing the relationship between structural modifications and fundamental chemical properties (such as pKa, nucleophilicity, electrophilicity, or thermal stability) are not available. Structure-activity relationship (SAR) studies involving this scaffold are almost exclusively focused on biological activity and target binding affinity.

Design and Synthesis of Chemical Libraries for High-Throughput Screening (if purely chemical/analytical context)

There are no published accounts of the design and synthesis of chemical libraries based on the this compound scaffold for the purpose of high-throughput screening in a purely chemical or analytical context. Its use in library synthesis has been directed towards drug discovery programs, where the screening is biological in nature.

Future Directions and Emerging Research Avenues for 1 Pyrimidin 4 Yl Cyclobutan 1 Amine

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly central to the development of new synthetic routes, aiming to reduce environmental impact and improve safety. For 1-(Pyrimidin-4-yl)cyclobutan-1-amine, future research will likely focus on moving away from traditional methods that may rely on harsh reagents or generate significant waste.

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis offers a powerful avenue for creating complex molecules with high selectivity under mild conditions. rjeid.com The application of enzymes to the synthesis of this compound could provide significant advantages in terms of sustainability and efficiency.

Engineered Transaminases: A key future direction involves the use of engineered transaminases for the asymmetric synthesis of the cyclobutylamine (B51885) moiety. Transaminases can convert a ketone precursor, 1-(pyrimidin-4-yl)cyclobutanone, directly into the desired chiral amine with high enantioselectivity. This enzymatic approach would replace traditional, often metal-catalyzed, reductive amination methods, thereby reducing waste and avoiding the use of hazardous reagents.

Enzyme-Catalyzed Pyrimidine (B1678525) Ring Formation: While the de novo synthesis of pyrimidine rings is a well-established biological pathway, harnessing enzymes for the construction of substituted pyrimidines in a laboratory setting is an emerging field. Future research could explore the use of enzymes to catalyze the condensation reactions that form the pyrimidine ring, potentially from bio-based starting materials. youtube.com This would represent a significant step towards a fully biocatalytic synthesis of the target molecule. Novel pyrimidine derivatives have been investigated for their ability to inhibit various metabolic enzymes, highlighting the synergy between pyrimidine chemistry and enzymology. researchgate.netnih.gov

| Parameter | Traditional Chemical Synthesis (Hypothetical) | Potential Biocatalytic Synthesis |

| Key Transformation | Reductive amination of a cyclobutanone (B123998) precursor | Asymmetric amination using an engineered transaminase |

| Reagents | Metal hydrides (e.g., sodium borohydride), ammonia (B1221849) source, potential metal catalyst | Amine donor (e.g., isopropylamine), PLP cofactor |

| Solvents | Organic solvents (e.g., methanol, THF) | Aqueous buffer systems |

| Temperature | Often requires elevated or cryogenic temperatures | Typically ambient temperature |

| Stereoselectivity | May require chiral auxiliaries or catalysts | High enantioselectivity achievable through enzyme engineering |

| Environmental Impact | Generation of metal waste, use of volatile organic compounds | Biodegradable catalysts (enzymes), aqueous media |

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The application of this technology to the synthesis of this compound is a promising area for future development.

Enhanced Safety and Control: The synthesis of heterocyclic compounds can involve hazardous intermediates or highly exothermic reactions. nih.gov Continuous flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of such processes at elevated temperatures and pressures, which would be difficult to manage on a large scale in traditional batch reactors. nih.gov

Process Intensification: Flow chemistry can significantly reduce reaction times from hours to minutes. nih.gov For the synthesis of this compound, a multi-step sequence could be "telescoped" into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.govacs.org This not only accelerates the synthesis but also reduces waste and resource consumption.

Integration with Other Technologies: Flow reactors can be readily coupled with other enabling technologies, such as microwave irradiation or photochemistry, to access novel reaction pathways. researchgate.net This could be particularly relevant for constructing the strained cyclobutane (B1203170) ring or for functionalizing the pyrimidine core in ways that are not feasible with conventional methods.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes and optimize reaction conditions. engineering.org.cn For a novel target like this compound, these computational tools can accelerate discovery and development.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by learning from vast databases of chemical reactions. nih.govarxiv.org These platforms can identify non-intuitive disconnections in the target molecule, potentially leading to more convergent and cost-effective syntheses. nih.gov For this compound, an AI might suggest a route starting from unconventional precursors, bypassing known synthetic challenges.

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and selectivity. ucla.edu This data-driven approach can significantly reduce the number of experiments required compared to traditional one-variable-at-a-time optimization, saving time and resources. beilstein-journals.orgnih.gov

Predictive Modeling: ML models can be trained to predict various properties of molecules, including their reactivity. This could be used to screen virtual libraries of pyrimidine or cyclobutane derivatives to identify candidates with desired characteristics before committing to their synthesis, guiding research efforts towards the most promising areas.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will undoubtedly focus on discovering new ways to synthesize and modify this compound by exploring novel reactivity patterns.

Cyclobutane Ring-Opening and Expansion: The inherent ring strain of the cyclobutane moiety makes it susceptible to unique ring-opening or expansion reactions. Exploration of these transformations could lead to the synthesis of novel heterocyclic systems derived from this compound, providing access to new chemical space for drug discovery.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that allows for the modification of a molecule's core structure without the need for pre-installed functional groups. Applying this logic to the pyrimidine ring or the cyclobutane scaffold of the target molecule could enable the rapid synthesis of a library of analogues for structure-activity relationship studies.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in organic chemistry, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov These techniques could be employed, for example, to forge the C-C bonds of the cyclobutane ring or to introduce substituents onto the pyrimidine nucleus under exceptionally mild conditions.

Advanced Characterization Techniques for Real-time Monitoring of Reactions

To fully optimize and control the synthesis of this compound, advanced analytical techniques that allow for real-time monitoring of reaction progress are essential. researchgate.net

In-situ Spectroscopy: Techniques such as FlowNMR, Raman, and infrared (IR) spectroscopy can be integrated directly into a reaction vessel or flow reactor to provide continuous data on the concentration of reactants, intermediates, and products. nih.govrsc.org This real-time information is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring process stability. nih.govacs.org

Mass Spectrometry: Real-time mass spectrometry can be used to monitor the composition of a reaction mixture with high sensitivity and selectivity. researchgate.net This is particularly useful for detecting low-level impurities or side products, which is crucial for ensuring the quality of the final compound.

Multidimensional NMR: Advanced NMR techniques, such as ultrafast 2D NMR, can provide detailed structural information on all components of a complex reaction mixture in real-time. nih.govacs.org This allows for the unambiguous identification of previously unobserved reaction intermediates, leading to a deeper mechanistic understanding of the synthetic process. nih.gov

| Technique | Information Provided | Advantages for Synthesis of this compound | Limitations |

| FlowNMR | Structural information, concentration of all species | Non-invasive, detailed structural data, quantitative | Lower sensitivity compared to MS, higher equipment cost |

| Raman Spectroscopy | Vibrational modes, functional groups, concentration | Non-invasive, compatible with aqueous and solid samples, good for monitoring specific functional groups | Can be affected by fluorescence, weaker signal for some bonds |

| In-situ IR (FTIR) | Vibrational modes, functional groups, concentration | Fast acquisition, widely available, good for monitoring carbonyls and other polar groups | Water absorption can interfere, spectral overlap in complex mixtures |

| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity and selectivity, ideal for detecting trace components and intermediates | Provides limited structural information on its own, requires an interface to the reactor |

Interdisciplinary Research Opportunities within Chemical Sciences

The unique structural features of this compound position it at the crossroads of several scientific disciplines, creating opportunities for collaborative research.

Medicinal Chemistry: Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a wide range of therapeutic agents. gsconlinepress.comorientjchem.orgnih.govjacsdirectory.com The combination of the pyrimidine ring with the conformationally constrained cyclobutane-amine scaffold presents a compelling motif for designing novel drug candidates. Interdisciplinary research involving synthetic chemists, computational modelers, and biologists could explore its potential as an inhibitor of kinases, proteases, or other biologically relevant targets.

Materials Science: Pyrimidine-containing compounds have found applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.net The rigid cyclobutane unit could impart unique photophysical or electronic properties to materials incorporating this scaffold. Collaboration between synthetic chemists and materials scientists could lead to the development of novel functional materials.

Chemical Biology: The development of photoactivatable or chemically cleavable versions of this compound could create powerful tools for chemical biologists to probe biological systems with high spatial and temporal control. These efforts would require expertise in organic synthesis, photochemistry, and molecular biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.